molecular formula C9H8N2O2 B7754781 4-hydrazinyl-2H-chromen-2-one CAS No. 685862-23-1

4-hydrazinyl-2H-chromen-2-one

Cat. No. B7754781
CAS RN: 685862-23-1
M. Wt: 176.17 g/mol
InChI Key: CEGRKLUHIWROGH-UHFFFAOYSA-N
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Description

4-hydrazinyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives and Their Biological Activity Assessment :

    • This study focuses on synthesizing 2H-chromene derivatives, including 6-hydrazinyl-4-methyl-2H-chromen-2-one, using microwave-assisted processes. The synthesized compounds demonstrated significant antimicrobial activity against various bacterial classes and fungi (El Azab, Youssef, & Amin, 2014).
  • Synthesis of 2-OXO-1, 2-diphenylethylidene Hydrazinyl Thiadiazinyl-2H-chromen-2-ones :

    • This paper reports the synthesis of novel 2H-chromen-2-ones via a multicomponent approach. The compounds were characterized for their structure and potentially have applications in various fields (Pavurala, Vaarla, & Vedula, 2017).
  • Ultrasound-Promoted Synthesis of New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity :

    • This research demonstrates the use of ultrasound irradiation in synthesizing 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones. One of the derivatives showed potent cytotoxic activity against human keratinocytes (Gomha & Khalil, 2012).
  • Synthesis and Characterization of Polystyrene-Supported TBD Catalysts in Synthesis of Warfarin and Analogues :

    • This study describes the synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin™) and its analogues using novel polystyrene-bound catalysts. It highlights the applications of these compounds in the pharmaceutical industry (Alonzi et al., 2014).
  • Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one :

    • This research reports the synthesis of new derivatives from 4-Chloro-chromen-2-one, including compounds with antibacterial activity. These findings contribute to the development of new antibacterial agents (Behrami, 2014).
  • Computational and Spectral Studies of 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one :

    • This paper focuses on the characterization and computational analysis of a specific chromen-2-one derivative. The study includes an examination of its potential nonlinear optical (NLO) properties, which could be relevant in material science (Manimekalai & Vijayalakshmi, 2015).

properties

IUPAC Name

4-hydrazinylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-7-5-9(12)13-8-4-2-1-3-6(7)8/h1-5,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGRKLUHIWROGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297147
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685862-23-1
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685862-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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